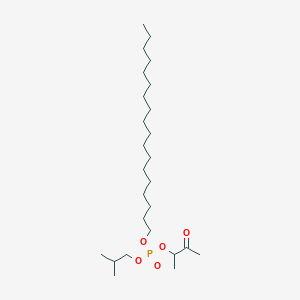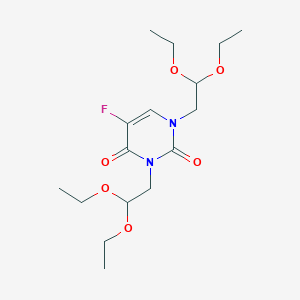
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of fluorine and diethoxyethyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidine derivatives and diethoxyethyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of diethoxyethyl groups via nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom may enhance its binding affinity to enzymes or receptors, while the diethoxyethyl groups may influence its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1,3-Bis(2-hydroxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A structurally similar compound with hydroxyl groups instead of diethoxyethyl groups.
Uniqueness
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of diethoxyethyl groups, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives. These properties could include altered solubility, stability, and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106306-70-1 |
|---|---|
Formule moléculaire |
C16H27FN2O6 |
Poids moléculaire |
362.39 g/mol |
Nom IUPAC |
1,3-bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27FN2O6/c1-5-22-13(23-6-2)10-18-9-12(17)15(20)19(16(18)21)11-14(24-7-3)25-8-4/h9,13-14H,5-8,10-11H2,1-4H3 |
Clé InChI |
SIHYVAXFMQFOOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=C(C(=O)N(C1=O)CC(OCC)OCC)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


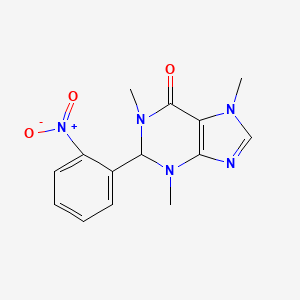
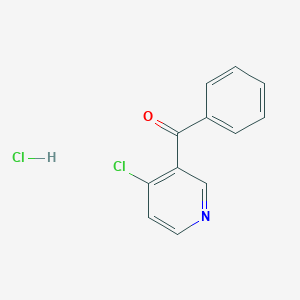
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
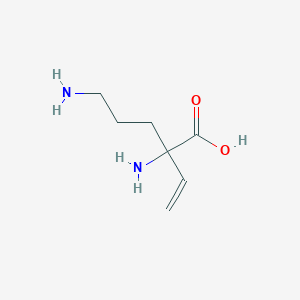
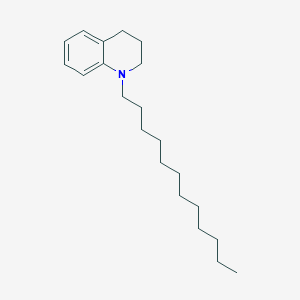

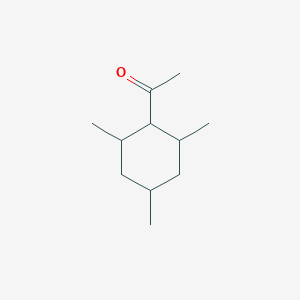


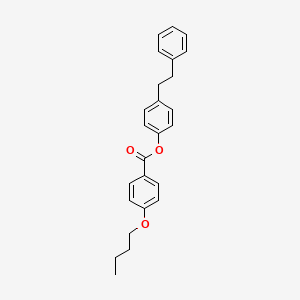
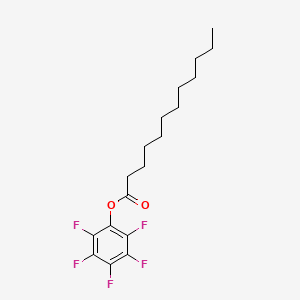
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
